molecular formula C27H29N3O B044198 Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)- CAS No. 114747-45-4

Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-

Cat. No. B044198
M. Wt: 411.5 g/mol
InChI Key: YAWJWXXKKHOMQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirooxazine derivatives, including the mentioned compound, often involves multi-step organic reactions. One method reported involves the condensation of indoline and naphthoxazine derivatives, with specific substituents like piperidinyl groups introduced to achieve desired photochromic properties. The synthesis process is typically characterized by NMR, IR, HRMS, and sometimes X-ray crystallography to confirm the structure (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of spirooxazine compounds is crucial for their photochromic behavior. X-ray diffraction studies reveal that the spiro linkage results in nearly perpendicular orientations of the benzene and naphthalene rings, contributing to the compound's unique properties. The piperidinyl substituent, when added at specific positions, can influence the compound's photochromic response and stability (Li et al., 2015).

Chemical Reactions and Properties

Spirooxazines, including the compound , undergo reversible photochromic reactions when exposed to UV light, changing from a colorless to a colored form. This photochromism is influenced by the molecular structure, substituents, and the solvent used. The presence of specific substituents like the piperidinyl group can enhance the photochromic response and increase the stability of the colored form under light exposure (Gentili et al., 2004).

Physical Properties Analysis

The physical properties of spirooxazines, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The polycrystalline nature and the specific spatial arrangement of the rings contribute to the compound's photochromic behavior and its application potential in various fields (Desoky, 2019).

Chemical Properties Analysis

Spirooxazines' chemical properties, especially their photochromic mechanism, are central to their scientific interest. The reversible transformation between the colorless and colored forms involves complex electronic transitions, influenced by the spirooxazine core structure and the nature of the substituents. The compound's reactivity and interaction with other chemical species, like acids or bases, can further modulate its photochromic behavior (Sun et al., 1997).

Scientific Research Applications

  • Photochromic Efficiency : Spirooxazine dyes are notable for their use in anti-counterfeiting printing, reversible memory photo devices, and as optical switching elements in molecular electronics (Sun et al., 2013).

  • Logic Processing : These compounds demonstrate capabilities in processing both boolean and Fuzzy logic, making them useful in complex logic circuits (Gentili, 2011).

  • UV Indicator Application : In combination with Poly(Methyl Methacrylate) (PMMA), spirooxazine can function as low-cost germicidal UV indicators (Bonefacino et al., 2013).

  • Photochromic Properties : Various derivatives of spirooxazine exhibit excellent photochromic properties in different solvents, which is significant in the field of photochemistry (Li et al., 2015).

  • Interaction with Transition Metal Ions : The compound shows photochromic activity in the presence of transition metal ions, leading to luminescent properties (Minkovska et al., 1998).

  • NMR Study : The unique structural features and properties of spiroindolinonaphthoxazine derivatives are elucidated using 1H-, 13C-, and 19F NMR spectral data (Kakishita et al., 1992).

  • Molecular Charge Change : The light-induced change of molecular charge in spironaphthoxazine compounds is dependent on the pH value of the solution (Rys et al., 1993).

  • Liquid Crystal Behavior : Chiral photochromic spiro-oxazine compounds can impact the orientation and helical pitch of liquid crystalline molecules, with reversible photochemical and thermal back reactions (Hattori & Uryu, 2001).

Safety And Hazards

It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1',3',3'-trimethyl-6-piperidin-1-ylspiro[benzo[f][1,4]benzoxazine-3,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O/c1-26(2)21-13-7-8-14-22(21)29(3)27(26)18-28-25-20-12-6-5-11-19(20)23(17-24(25)31-27)30-15-9-4-10-16-30/h5-8,11-14,17-18H,4,9-10,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWJWXXKKHOMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCCCC6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888873
Record name Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-

CAS RN

114747-45-4
Record name 1,3-Dihydro-1,3,3-trimethyl-6′-(1-piperidinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(2H-indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine), 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
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Record name Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
Reactant of Route 2
Reactant of Route 2
Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
Reactant of Route 3
Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
Reactant of Route 4
Reactant of Route 4
Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
Reactant of Route 5
Reactant of Route 5
Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
Reactant of Route 6
Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-

Citations

For This Compound
1
Citations
AP Periyasamy, M Vikova, M Vik - Fibres & Textiles in Eastern …, 2019 - yadda.icm.edu.pl
Spiro [2H-indole-2, 3’–[3H] naphth [2, 1-b][1, 4] oxazine], 1, 3-dihydro-1, 3, 3-trimethyl-6’–(1-piperidinyl) was incorporated onto polypropylene and photochromic polypropylene …
Number of citations: 10 yadda.icm.edu.pl

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